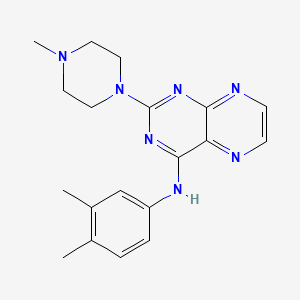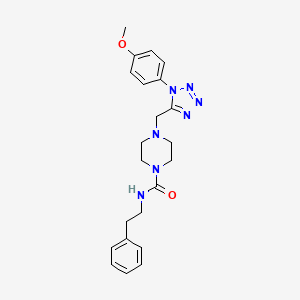
4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a compound of interest in the field of chemical and pharmaceutical research. Known for its unique structural features, this compound has garnered attention due to its potential applications in various scientific disciplines. The core structure combines elements from tetrazole and piperazine, linked through a carboxamide moiety, making it a molecule with interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide typically begins with the preparation of intermediate compounds. A common synthetic route involves the initial formation of 1-(4-methoxyphenyl)-1H-tetrazole, followed by a coupling reaction with N-phenethylpiperazine-1-carboxamide. This process often requires specific catalysts, solvents, and temperature control to ensure optimal yield and purity. The synthesis might involve steps such as the formation of an amide bond through condensation reactions, the use of protective groups to prevent unwanted side reactions, and purification techniques like recrystallization.
Industrial Production Methods:
In an industrial context, the production of this compound would likely involve large-scale batch or continuous flow processes. Such methods ensure the consistent quality and scalability needed for practical applications. Automated reactors, precise monitoring of reaction conditions, and stringent quality control measures are essential components of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule, potentially modifying its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under controlled conditions.
Reduction: Catalytic hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenated compounds in the presence of suitable bases or acids.
Major Products Formed from These Reactions:
The major products would depend on the specific reaction conditions but may include various functional derivatives with altered electronic or steric properties, potentially leading to changes in biological activity.
Scientific Research Applications
4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide has diverse scientific research applications:
Chemistry: The compound serves as a precursor or intermediate in the synthesis of more complex molecules, contributing to studies in organic synthesis and reaction mechanisms.
Biology: It is used in biochemical assays to explore its interaction with biological targets, such as enzymes or receptors.
Medicine: Its potential therapeutic effects are investigated, focusing on areas like neuropharmacology, cancer research, and antimicrobial activity.
Industry: Applications in material science and as a potential component in the design of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These might include receptors, enzymes, or other proteins, leading to modulation of biological pathways. The compound's structure allows it to fit into binding sites with high specificity, influencing signaling pathways and altering physiological responses.
Comparison with Similar Compounds
Compared to similar compounds, 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide exhibits unique features due to the presence of both tetrazole and piperazine rings. This dual functionality enhances its versatility in chemical reactions and biological interactions.
List of Similar Compounds:
1-Phenylpiperazine derivatives
1H-Tetrazole analogs
Carboxamide-linked heterocycles
This concludes our detailed exploration of this compound.
Properties
IUPAC Name |
4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-31-20-9-7-19(8-10-20)29-21(24-25-26-29)17-27-13-15-28(16-14-27)22(30)23-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKQCVDDNAYYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
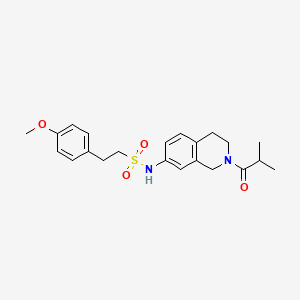
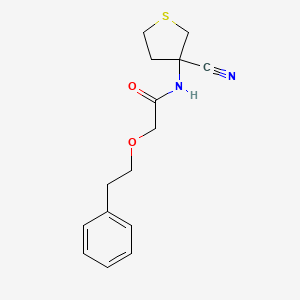
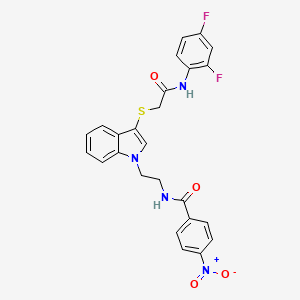
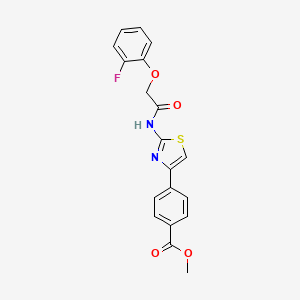
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)
![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)
![N'-(4-ethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2498653.png)
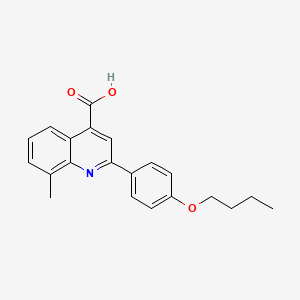
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-difluorobenzamide](/img/structure/B2498656.png)
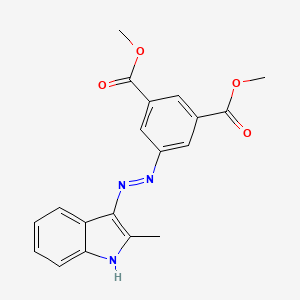
![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)
